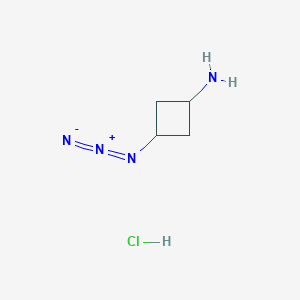

3-Azidocyclobutan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Azidocyclobutan-1-amine;hydrochloride is a chemical compound. It is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of amines involves various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides, ammonia, and other amines . The exact synthesis process for 3-Azidocyclobutan-1-amine;hydrochloride is not specified in the search results.Chemical Reactions Analysis

Amines, including 3-Azidocyclobutan-1-amine;hydrochloride, can undergo various chemical reactions. For instance, they can react with carbonyl compounds to form imines . They can also undergo substitution reactions with azide ion, resulting in alkyl azides . The specific chemical reactions involving 3-Azidocyclobutan-1-amine;hydrochloride are not detailed in the search results.Relevant Papers Several papers were retrieved during the search, but none of them specifically discuss 3-Azidocyclobutan-1-amine;hydrochloride . Therefore, a detailed analysis of relevant papers is not possible based on the current search results.

Applications De Recherche Scientifique

Synthesis of Analogues and Derivatives

- A study describes the synthesis of 2,4-methanoproline analogues through a novel synthetic approach that could be applied to the development of new compounds with potential pharmacological properties (Rammeloo, Stevens, & De Kimpe, 2002).

- Another research focused on the formation of azaplatinacyclobutane rings, highlighting a method that could be beneficial in creating compounds with unique structural features and potential application in medicinal chemistry (Lorusso et al., 2007).

Methodological Advances in Organic Synthesis

- Investigations into the transformations of specific ketones with heterocyclic amines have led to the synthesis of C-substituted products, showcasing the versatility of these compounds in synthetic chemistry (Zupet, Tislér, & Golič, 1991).

- Research on the synthesis of highly functionalized heterocycles incorporating a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety demonstrates the compound's utility in generating biologically relevant structures (Zapol'skii, Namyslo, de Meijere, & Kaufmann, 2012).

Application in Drug Discovery and Development

- A novel series of 3-aminocyclobut-2-en-1-ones, serving as squaramide surrogates, have been prepared, indicating the potential of such compounds in the development of VLA-4 antagonists (Brand, de Candole, & Brown, 2003).

- The synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon highlights its use in medicinal chemistry, especially in designing inhibitors for hydrolase enzymes (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).

Propriétés

IUPAC Name |

3-azidocyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-3-1-4(2-3)7-8-6;/h3-4H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQOAHDCENOICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N=[N+]=[N-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidocyclobutan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2665730.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2665733.png)

![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)

![N-(sec-butyl)-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)

![Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665746.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2665749.png)